molecular formula C9H5FOS B1407184 7-Fluorobenzo[b]thiophene-2-carbaldehyde CAS No. 698367-34-9

7-Fluorobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B1407184
CAS No.: 698367-34-9
M. Wt: 180.2 g/mol
InChI Key: DRXRATOOAJQGST-UHFFFAOYSA-N
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Description

7-Fluorobenzo[b]thiophene-2-carbaldehyde, also known by its IUPAC name 7-fluoro-1-benzothiophene-2-carboxylic acid , is a chemical compound with the molecular formula C9H5FO2S . It belongs to the class of benzothiophene derivatives and contains a fluorine atom at the 7th position of the benzothiophene ring .


Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route, it typically starts with a precursor compound and involves fluorination and subsequent oxidation to form the aldehyde group. Researchers have explored various synthetic methods, including transition-metal-catalyzed reactions and heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring fused with a carboxylic acid group and a fluorine atom. The fluorine substitution affects the electronic properties of the molecule, potentially influencing its reactivity and biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and transformations involving the aldehyde group. Researchers have investigated its reactivity in the context of drug discovery and material science .


Physical and Chemical Properties Analysis

  • Stability : Store sealed in a dry place at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiophene-substituted bis(5,4-d)thiazoles: Utilized thiophene-2-carbaldehydes for synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles, exploring the relationship between their structure and physicochemical properties, including UV-Vis and fluorescence characteristics (Tokárová & Biathová, 2018).

Fluorescent Sensors

  • Ferric Ion Sensor: Synthesis of 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) demonstrated its potential as a novel fluorescent sensor for ferric ions, showcasing selective quenching in the presence of Fe3+ with a detection limit below 0.1 μm (Zhang et al., 2016).

Electrosynthesis

  • Fluorinated Derivatives: Anodic fluorination of benzo[b]thiophene derivatives yielded complex mixtures of di- and trifluorinated products, with selective formation of monofluorinated compounds under certain conditions, highlighting a method for introducing fluorine atoms into the benzo[b]thiophene framework (Yin, Inagi, & Fuchigami, 2011).

Mechanism of Action

The specific mechanism of action for 7-Fluorobenzo[b]thiophene-2-carbaldehyde depends on its application. In drug development, it may interact with biological targets, modulate enzymatic activity, or influence cellular processes. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Precautionary Measures : Handle with care. Avoid inhalation, skin contact, and eye exposure. Use appropriate protective equipment .

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXRATOOAJQGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265099
Record name 7-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698367-34-9
Record name 7-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698367-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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